2-Chloro-5-(chloromethyl)-1-methyl-1h-imidazole
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Overview
Description
2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound with the molecular formula C5H6Cl2N2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole typically involves the chlorination of 1-methylimidazole. One common method includes the reaction of 1-methylimidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Imidazole N-oxides.
Reduction: Methyl derivatives.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting microbial infections.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. This property is exploited in the development of antimicrobial agents that target bacterial and fungal enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of an imidazole ring.
2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring, which includes a sulfur atom in the ring structure.
2-Chloro-5-(chloromethyl)benzimidazole: Contains a benzimidazole ring, which is a fused ring system with benzene and imidazole.
Uniqueness
2-Chloro-5-(chloromethyl)-1-methyl-1H-imidazole is unique due to its specific ring structure and the presence of both chloromethyl and methyl groups. This combination of functional groups imparts distinct reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H6Cl2N2 |
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Molecular Weight |
165.02 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-1-methylimidazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-4(2-6)3-8-5(9)7/h3H,2H2,1H3 |
InChI Key |
KVPJDLJNRULUOP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1Cl)CCl |
Origin of Product |
United States |
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